2-(4-chlorobenzyl)-4-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
2-(4-chlorobenzyl)-4-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H13Cl2N3O and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivative Patents and Biological Activities
The compound is a triazole derivative, a class of compounds known for their wide-ranging biological activities. Triazole derivatives, such as the one mentioned, have been extensively studied and patented due to their promising potential in pharmaceuticals. Specifically, these compounds have shown diverse biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Moreover, they are being explored for their efficacy against neglected diseases. The chemical versatility of triazoles allows for various structural modifications, potentially leading to new drug discoveries. Ongoing research emphasizes the need for greener, more efficient synthesis methods, as well as prototypes to combat emerging health challenges like antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Triazole's Role in Environmental Chemistry
The compound's structural components, including chlorophenyl groups, are subject to environmental studies due to their impact on ecosystems. Research has assessed the effects of similar chlorophenol compounds on aquatic environments, revealing moderate toxicity to both mammalian and aquatic life, although long-term exposure can lead to more severe effects on certain species. The presence of adapted microflora can degrade these compounds, but their persistence and bioaccumulation potential can vary with environmental conditions (Krijgsheld & Gen, 1986).
Applications in Material Science and Industry
Apart from their biological activities, triazole derivatives have notable applications in various industrial sectors. Their unique properties make them suitable for use in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Some triazole derivatives are employed as corrosion inhibitors and pest control agents in agriculture. This indicates the compound's potential utility beyond pharmaceuticals, encompassing sectors like engineering, metallurgy, and agriculture (Parchenko, 2019).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-11-19-20(10-12-2-4-13(17)5-3-12)16(22)21(11)15-8-6-14(18)7-9-15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXCTYCBMRIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123379 | |
Record name | 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
860786-61-4 | |
Record name | 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860786-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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